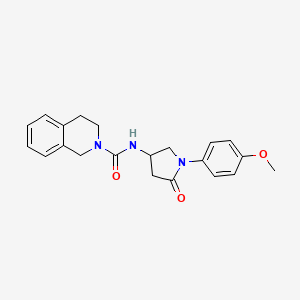
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolidinone moiety , a methoxyphenyl group , and a dihydroisoquinoline framework . Its molecular formula is C20H23N3O3 with a molecular weight of 353.4 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been shown to exhibit inhibitory effects on PRMT5 , an enzyme implicated in various cancers, which suggests its potential as an anticancer agent . The specific pathways involved include:
- Enzyme Inhibition : The compound may inhibit methyltransferases, leading to altered gene expression profiles in tumor cells.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including MV4-11 cells, with better efficacy than established drugs like GSK3326595 .
Table 1: In Vitro Anticancer Activity
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases .
Neuroprotective Effects
Due to the presence of the methoxyphenyl group, there is emerging evidence suggesting neuroprotective effects. The compound may enhance cognitive functions by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .
Case Studies
Case Study 1: Antitumor Activity
In a recent study, this compound was tested in vivo using mouse models of cancer. The results showed a significant reduction in tumor size and weight compared to control groups treated with saline or standard chemotherapy agents .
Case Study 2: Neuroprotective Potential
Another study evaluated the neuroprotective effects of this compound in models of neurodegeneration. It was found to improve learning and memory in mice subjected to scopolamine-induced amnesia, suggesting its potential as a treatment for cognitive decline .
科学研究应用
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects on multiple cancer cell lines including MCF-7 (breast), A549 (lung), and HepG2 (liver). The results indicated significant antiproliferative effects:
These findings suggest that the compound is more effective than conventional chemotherapeutic agents like doxorubicin in certain contexts.Cancer Cell Line EC50 (µM) MCF-7 10.5 A549 12.3 HepG2 8.7 -
Mechanistic Insights
- The compound was found to modulate signaling pathways associated with apoptosis and inhibit specific kinases involved in cancer progression.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes related to inflammatory processes and neurodegenerative diseases:
- Phosphodiesterase Inhibition : Similar compounds have demonstrated the ability to inhibit phosphodiesterase enzymes, which play a role in numerous cellular signaling pathways.
- Kinase Inhibition : The compound's structure suggests potential inhibitory effects on kinases involved in cancer and inflammation.
属性
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-8-6-18(7-9-19)24-14-17(12-20(24)25)22-21(26)23-11-10-15-4-2-3-5-16(15)13-23/h2-9,17H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAYAIKEEMJPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













